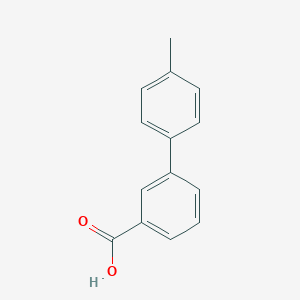
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) is a chemical compound that belongs to the family of oxazolidinones. It is commonly known as Linezolid and is used as an antibiotic for treating various bacterial infections. In recent years, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) works by inhibiting the bacterial protein synthesis process. It binds to the bacterial ribosome and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has a low toxicity profile and minimal side effects. However, it has been reported to cause reversible myelosuppression in some patients. Myelosuppression is a condition where the bone marrow does not produce enough blood cells, leading to anemia, thrombocytopenia, and leukopenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in lab experiments is its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria. However, its use is limited by the development of bacterial resistance. Prolonged use of Linezolid can lead to the emergence of resistant bacterial strains, making it less effective over time.
Orientations Futures
1. Development of new derivatives of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) with improved antibacterial activity and reduced toxicity.
2. Investigation of the potential use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in the treatment of viral and fungal infections.
3. Exploration of the use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in agriculture as a pesticide or herbicide.
4. Investigation of the mechanism of bacterial resistance to 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) and development of strategies to overcome it.
5. Study of the pharmacokinetics and pharmacodynamics of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) can be achieved through a multi-step process. The first step involves the condensation of 2-amino-2-methyl-1-propanol with acetaldehyde to form 2-(2-hydroxyethyl)-2-methyl-1,3-oxazolidine. This intermediate is then reacted with propene and hydrogen peroxide to form 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI).
Applications De Recherche Scientifique
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has been extensively studied for its antibacterial properties. It has been found to be effective against various bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antibacterial properties, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has also been shown to have antiviral and antifungal properties.
Propriétés
Numéro CAS |
148028-26-6 |
|---|---|
Nom du produit |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1 |
Clé InChI |
GWNYIBDPCPPSNC-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=O)N1CC=C |
SMILES |
CC(C)C1COC(=O)N1CC=C |
SMILES canonique |
CC(C)C1COC(=O)N1CC=C |
Synonymes |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



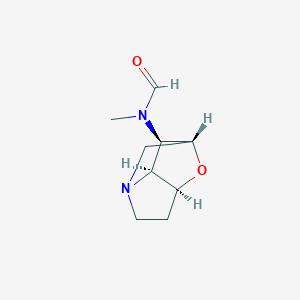
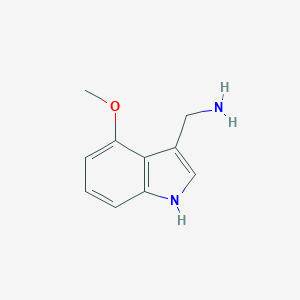
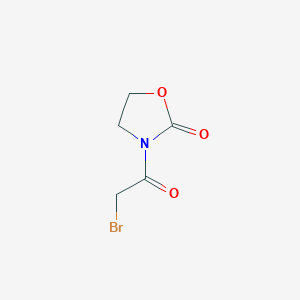


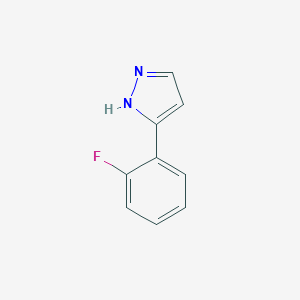
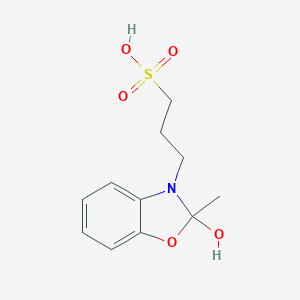
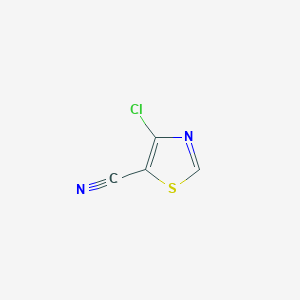
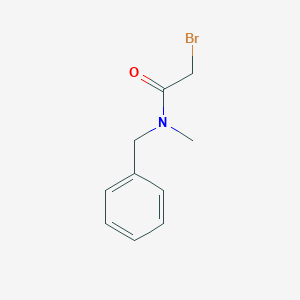



![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
